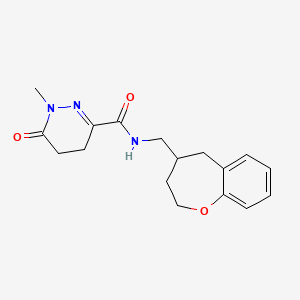![molecular formula C20H25N3O4S B5614546 2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)
2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known as tetrahydroisoquinoline derivatives. These compounds are significant due to their wide range of biological activities and their presence in various pharmacological agents. They are known for their involvement in various chemical reactions and possess unique chemical and physical properties.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including condensation, cycloaddition, and functional group transformations. For instance, Gitto et al. (2009) reported the synthesis of similar compounds displaying potent anticonvulsant effects, incorporating sulfonamide function to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto, Ferro, Agnello, De Luca, De Sarro, Russo, Vullo, Supuran, & Chimirri, 2009).
Molecular Structure Analysis
The molecular structure of such compounds includes a tetrahydroisoquinoline core, which is crucial for their biological activity. The structural features, such as the sulfonamide group and tetrahydrofuran moiety, contribute significantly to the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including N-alkylation, acylation, and sulfonation. The presence of the sulfonamide group is particularly significant as it increases the compound's solubility and enhances its interaction with biological molecules. Grunewald et al. (2006) explored the reactivity of similar compounds, noting how the sulfonamide group affects binding and inhibitory activities (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of tetrahydroisoquinoline derivatives, are influenced by their molecular structure. The introduction of the sulfonamide group typically increases water solubility, which is crucial for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity in biological environments are crucial for understanding the compound's pharmacological potential. The sulfonamide group's presence typically imparts acidic characteristics, influencing the compound's interaction with biological targets and enzymes.
Propriétés
IUPAC Name |
2-(1-methylpyrrole-2-carbonyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-22-9-2-5-19(22)20(24)23-10-8-15-12-18(7-6-16(15)14-23)28(25,26)21-13-17-4-3-11-27-17/h2,5-7,9,12,17,21H,3-4,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABTRUNRSPABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)S(=O)(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5614471.png)
![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)
![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)
![4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)
![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
![4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)
![5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)
![2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)
![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)
![N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B5614552.png)